1,3-Thiazol-4-ylmethanesulfonamide
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Overview
Description
1,3-Thiazol-4-ylmethanesulfonamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1,3-Thiazol-4-ylmethanesulfonamide typically involves multi-component reactions. One common method includes the reaction of ketones, aldehydes, ammonium salt, and elemental sulfur under metal-free conditions . This method is advantageous due to its simplicity and the availability of starting materials. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
1,3-Thiazol-4-ylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1,3-Thiazol-4-ylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Thiazol-4-ylmethanesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or interfere with cellular processes essential for the survival of microorganisms or cancer cells. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
1,3-Thiazol-4-ylmethanesulfonamide can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug. The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other thiazole derivatives.
Properties
Molecular Formula |
C4H6N2O2S2 |
---|---|
Molecular Weight |
178.2 g/mol |
IUPAC Name |
1,3-thiazol-4-ylmethanesulfonamide |
InChI |
InChI=1S/C4H6N2O2S2/c5-10(7,8)2-4-1-9-3-6-4/h1,3H,2H2,(H2,5,7,8) |
InChI Key |
BQCJINGNNOTTNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)CS(=O)(=O)N |
Origin of Product |
United States |
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